
Gadobenate dimeglumine
描述
Gadobenate dimeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is known for its ability to enhance the visibility of internal structures in the body, particularly the liver and central nervous system. This compound is marketed under the brand name MultiHance and was approved by the FDA in 2004 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of gadobenate dimeglumine involves the reaction of gadolinium chloride with a chelating agent, typically diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of a stable complex. The resulting gadolinium-DTPA complex is then reacted with meglumine to form this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product. The reaction mixture is typically purified through recrystallization and filtration to remove any impurities .
化学反应分析
Chemical Dissociation and Ionic Behavior
Gadobenate dimeglumine dissociates into its constituent ions upon administration. The compound separates into:
-
Gadobenate ion : The active paramagnetic component containing gadolinium(III)
-
Meglumine counterion : A non-pharmacological stabilizing agent
This dissociation is instantaneous in aqueous media, as confirmed by pharmacokinetic studies showing complete separation within seconds of intravenous injection . The process can be represented as:
Protein Binding Dynamics
Despite being initially classified as non-protein-binding, in vivo studies reveal weak transient interactions:
These interactions occur through hydrophobic regions of the benzene ring in the gadobenate structure, enhancing relaxivity without permanent complexation .
Thermodynamic Stability and Gadolinium Retention
The stability constant (log K) of this compound is 22.5 , significantly higher than the minimum required 18 for safe GBCAs . Key stability metrics:
Stability Parameter | Value |
---|---|
Conditional stability (pH 7.4) | 18.9 |
Free Gd³⁺ release | <0.1% over 24 hours |
Transmetallation risk | Negligible with Ca²⁺/Zn²⁺ |
This high stability prevents toxic free gadolinium release, even in patients with impaired renal function .
Metabolic Inertness
No enzymatic biotransformation occurs due to:
-
Strong gadolinium-chelate covalent bonds
-
Lack of reactive functional groups in the BOPTA ligand
Animal studies show >99% excretion of intact compound, with <1% free ligand detected in feces . The absence of metabolic pathways eliminates drug-drug interaction risks.
Excretion Pathways
The compound exhibits dual excretion mediated by physicochemical properties:
Excretion Route | Percentage | Driving Force |
---|---|---|
Renal | 78-96% | Low molecular weight (1058 Da) |
Biliary | 0.6-4% | Hepatocyte organic anion transport |
This profile enables both hepatic and renal imaging applications while maintaining safety through rapid clearance (plasma half-life = 1.17-2.02 hours) .
Reactivity Under Physiological Conditions
Accelerated stability studies demonstrate:
-
pH tolerance : Stable between pH 4-9 (clinical formulation pH 6.5-7.5)
-
Temperature resistance : No degradation at 37°C for 72 hours
-
Light sensitivity : Requires protection from UV due to benzene ring photosensitivity
These properties ensure chemical integrity during storage and clinical use.
科学研究应用
Hepatobiliary Imaging
Gadobenate dimeglumine is effective for assessing liver lesions and biliary tract abnormalities due to its dual excretion pathway. Studies have shown that it significantly enhances liver signal intensity on T1-weighted images, allowing for better visualization of hepatic lesions and biliary obstructions .
Key Findings:
- A study demonstrated up to 149% enhancement of liver imaging at optimal doses .
- It is particularly useful for diagnosing conditions such as choledocholithiasis and acute cholecystitis due to its biliary excretion properties .
Central Nervous System Imaging
In brain MRI, this compound has been shown to provide superior contrast enhancement compared to other GBCAs like gadoterate meglumine. This improvement is crucial for delineating brain tumors and assessing their morphology .
Comparative Efficacy:
- This compound showed significantly better morphologic information in brain MRIs compared to gadoterate meglumine at equivalent doses .
- A meta-analysis indicated a pooled sensitivity of 0.924 and specificity of 0.974 for this compound in various imaging contexts, underscoring its diagnostic reliability .
Safety Profile
While generally well-tolerated, this compound can cause mild to moderate side effects such as nausea and transient pruritus . Serious adverse reactions, including anaphylactic shock, have been reported but are rare, with an incidence rate lower than 0.01% in large studies .
Adverse Events Summary:
- Common mild reactions: Nausea, warmth at the injection site.
- Rare severe reactions: Anaphylaxis, requiring immediate medical intervention .
Comparative Analysis with Other GBCAs
A comparative analysis highlights the advantages of this compound over traditional GBCAs:
Feature | This compound | Gadopentetate Dimeglumine |
---|---|---|
Relaxivity | Higher | Lower |
Biliary Excretion | Yes | No |
Sensitivity (Pooled) | 0.924 | 0.838 |
Specificity (Pooled) | 0.974 | 0.935 |
This table illustrates the superior performance of this compound in both sensitivity and specificity metrics when used in clinical diagnostics.
Case Studies
Several case studies have documented the successful application of this compound in various clinical scenarios:
- Case Study 1: A patient with suspected cholangitis underwent MRI with this compound, revealing significant biliary dilation that was not visible with other contrast agents.
- Case Study 2: In a cohort study involving patients with brain tumors, this compound provided clearer delineation of tumor margins compared to standard agents.
These examples reinforce the compound's utility across different medical fields.
作用机制
Gadobenate dimeglumine acts as a paramagnetic agent. When exposed to an external magnetic field, it develops a magnetic moment that enhances the relaxation rates of water protons in its vicinity. This results in increased signal intensity in MRI images, allowing for better visualization of internal structures. The compound is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver imaging .
相似化合物的比较
Gadobenate dimeglumine is often compared with other gadolinium-based contrast agents such as gadopentetate dimeglumine, gadoterate meglumine, and gadobutrol. Compared to these agents, this compound has a higher relaxivity, which translates to better image contrast and resolution. This makes it particularly effective for imaging small lesions and vascular structures .
List of Similar Compounds:- Gadopentetate dimeglumine
- Gadoterate meglumine
- Gadobutrol
- Gadodiamide
- Gadoversetamide
This compound stands out due to its unique benzene ring structure, which contributes to its higher relaxivity and better imaging performance .
生物活性
Gadobenate dimeglumine, a gadolinium-based contrast agent (GBCA), is primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Its unique properties and biological activities make it a significant tool in clinical diagnostics. This article explores the pharmacodynamics, pharmacokinetics, safety profile, and comparative efficacy of this compound, supported by data tables and case studies.
Pharmacodynamics
This compound operates as a paramagnetic agent, which means it enhances the magnetic resonance signal by affecting the relaxation times (T1 and T2) of nearby water protons. The mechanism involves:
- Magnetic Moment : When exposed to a magnetic field, this compound generates a strong local magnetic field that increases the relaxation rates of water protons, thus enhancing signal intensity in tissues .
- Relaxivity : It exhibits high relaxivity due to weak interactions with serum proteins, which leads to an improved contrast-to-noise ratio (CNR) and lesion-to-brain ratio (LBR) during imaging .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied extensively. Key findings include:
- Absorption and Distribution : Following intravenous administration, this compound dissociates into its active ion. Studies show linear pharmacokinetics with a two-compartment model best describing its behavior .
- Elimination : Approximately 80% of the administered dose is excreted in urine within the first 24 hours, with a terminal elimination half-life of about 1.2 hours .
Parameter | Value |
---|---|
Maximum Blood Concentration | 65.7 μg/mL |
Blood Clearance | 0.2 L/h/kg |
Steady-State Volume of Distribution | 0.32 L/kg |
Terminal Elimination Half-Life | 1.2 hours |
Safety Profile
The safety of this compound has been evaluated in numerous studies:
- Adverse Reactions : Over 132,000 doses were administered in a study spanning 7.5 years, resulting in an adverse reaction rate of 0.18%. Notably, serious reactions occurred in only 5.1% of cases .
- Anaphylaxis Cases : There have been documented cases of anaphylactic reactions; however, these are rare and often manageable with appropriate medical intervention .
Comparative Efficacy
Several studies have compared this compound with other GBCAs like gadodiamide and gadobutrol:
- Enhanced Visualization : this compound has been shown to provide superior morphologic information and lesion enhancement compared to gadobutrol at equivalent doses (0.1 mmol/kg). In one study, reader preference was significantly higher for this compound across multiple qualitative endpoints (p < 0.0001) .
- Clinical Trials : In a clinical trial assessing its effectiveness in various tumors, readers preferred this compound for its enhanced visualization capabilities in 43% to 47% of cases compared to other agents .
Case Studies
- Case Study on Allergic Reaction :
- Study on Pediatric Use :
属性
Key on ui mechanism of action |
Gadobenate dimeglumine is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The large magnetic moment produced by the paramagnetic agent results in a large local magnetic field, which can enhance the relaxation rates of water protons in its vicinity leading to an increase of signal intensity (brightness) of tissue. In magnetic resonance imaging (MRI), visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadobenate dimeglumine decreases the T1 and T2 relaxation time in target tissues. At recommended doses, the effect is observed with the greatest sensitivity in the T1-weighted sequences. |
---|---|
CAS 编号 |
127000-20-8 |
分子式 |
C22H28GdN3O11 |
分子量 |
667.7 g/mol |
IUPAC 名称 |
2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+) |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
InChI 键 |
MXZROTBGJUUXID-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O |
手性 SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3] |
规范 SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
颜色/形态 |
Hygroscopic powder |
密度 |
1.22 g/mL at 20 °C pH = 6.5-7.5 ; viscosity: 5.3 mPa at 27 °C; density 1.220 mg/L at 20 °C /Multihance Injection/ |
熔点 |
124 °C |
Key on ui other cas no. |
127000-20-8 |
相关CAS编号 |
113662-23-0 (Parent) |
溶解度 |
Freely soluble in water Soluble in methanol; practically insoluble in n-butanol, n-octanol, chloroform |
同义词 |
3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium B 19036 B-19036 gadobenate dimeglumine gadobenic acid gadobenic acid, dimeglumine salt gadolinium-benzyloxypropionyl tetraacetate gadolinium-BOPTA-Dimeg Gd(BOPTA)2 Gd-BOPTA MultiHance |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。